[8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
Overview
Description
8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridyl group and a phenylpiperazino moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions One common method includes the condensation of 8-methylquinoline with 4-pyridylboronic acid under Suzuki coupling conditionsThe reaction conditions often require the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 8-hydroxyquinoline and 2-methylquinoline share structural similarities with 8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE.
Pyridyl-substituted compounds: Molecules such as 4-pyridylboronic acid and 4-pyridylmethanol are related due to the presence of the pyridyl group.
Uniqueness
The uniqueness of 8-METHYL-2-(4-PYRIDYL)-4-QUINOLYLMETHANONE lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the quinoline and phenylpiperazino moieties allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications .
Properties
IUPAC Name |
(8-methyl-2-pyridin-4-ylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-19-6-5-9-22-23(18-24(28-25(19)22)20-10-12-27-13-11-20)26(31)30-16-14-29(15-17-30)21-7-3-2-4-8-21/h2-13,18H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGINCFVJCOTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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